![molecular formula C19H38ClNO2 B2815992 1-(dipropylamino)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride CAS No. 1217752-84-5](/img/structure/B2815992.png)

1-(dipropylamino)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

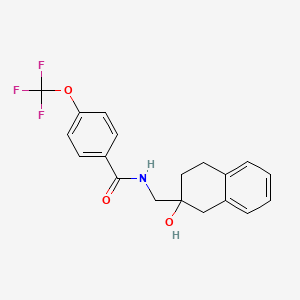

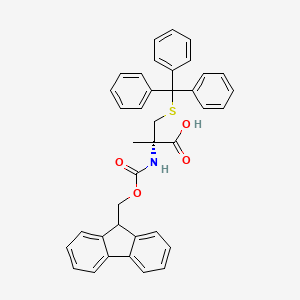

The compound you mentioned is a complex organic molecule with several functional groups. It contains a bicyclic heptane structure, which is a common motif in many natural products and pharmaceuticals. The presence of the dipropylamino and hydroxyl groups suggests that it might have interesting biological activities .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of the bicyclic heptane ring and several functional groups. These groups can participate in a variety of chemical reactions, potentially leading to a wide range of derivatives .Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For instance, the hydroxyl group could potentially undergo reactions such as esterification or etherification. The amino group could participate in reactions such as acylation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of polar groups like the hydroxyl and amino groups could enhance its solubility in polar solvents .Aplicaciones Científicas De Investigación

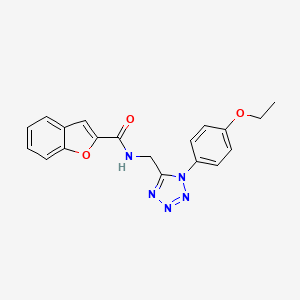

- Researchers have developed a method for constructing oxygenated 2-azabicyclo [2.2.1]heptanes using this compound. Specifically, a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes leads to the synthesis of these bicyclic structures. The reaction is efficient and compatible with a wide range of substrates, allowing for the creation of a diverse library of bridged aza-bicyclic compounds .

- An intriguing epimerization–lactamization cascade has been applied to functionalized (2S,4R)-4-aminoproline methyl esters, resulting in the synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives. These DBH derivatives have potential applications in medicinal chemistry and drug discovery .

- The compound has been explored in various chemical reactions. For instance, reactions with ethyl acetate lithium derivative, potassium acetylide, ozone, and an OsO4-N-methylmorpholine N-oxide system have been studied, leading to interesting products. These transformations provide insights into the compound’s reactivity and potential applications .

Synthesis of Oxygenated 2-Azabicyclo [2.2.1]heptanes

Derivatives of (1R,4R)-2,5-Diazabicyclo[2.2.1]heptane (DBH)

Chemical Transformations

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

1-(dipropylamino)-3-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)oxy]propan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H37NO2.ClH/c1-6-10-20(11-7-2)13-16(21)14-22-17-12-15-8-9-19(17,5)18(15,3)4;/h15-17,21H,6-14H2,1-5H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFROLRHQELLGDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)CC(COC1CC2CCC1(C2(C)C)C)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(dipropylamino)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B2815912.png)

![7-Bromo-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one;hydrochloride](/img/structure/B2815921.png)

![4-(3,5-dimethylphenyl)-6-fluoro-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2815926.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2815927.png)

![Tert-butyl N-[4-[(2-chloropropanoylamino)methyl]-2-methylphenyl]-N-cyclopropylcarbamate](/img/structure/B2815931.png)